Tricyanométhanure de sodium

Vue d'ensemble

Description

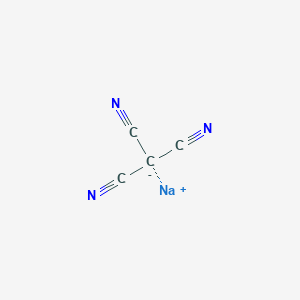

Sodium tricyanomethanide is an organic compound with the chemical formula C₄N₃Na . It is a sodium salt of tricyanomethane, also known as cyanoform. This compound is characterized by its high nitrogen content and unique structural properties, making it a subject of interest in various fields of scientific research and industrial applications.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Weight : Approximately 113.05 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Purity : Typically exceeding 98%

- Solubility : Highly soluble in water, which enhances its utility in various applications

Scientific Research Applications

Sodium tricyanomethanide is utilized in multiple domains:

Chemistry

- Organic Synthesis : It serves as a reagent in the synthesis of heterocyclic compounds. Its strong nucleophilic character allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules.

- Inorganic Chemistry : The compound interacts with metal centers, making it valuable in organometallic chemistry and catalysis.

Biology

- Enzyme Mechanisms : Sodium tricyanomethanide is used to study enzyme mechanisms and protein interactions due to its reactive cyano groups. It can influence cellular metabolism and gene expression by interacting with key biomolecules .

- Biochemical Pathways : The compound participates in biochemical reactions leading to the formation of derivatives such as hydronium tricyanomethanide, which are essential for understanding metabolic pathways.

Medicine

- Drug Development : Research is ongoing into its potential therapeutic applications, particularly for its ability to interact with biological macromolecules. This interaction may lead to the development of new drug candidates targeting specific diseases .

Industry

- Material Science : Sodium tricyanomethanide is used in producing advanced materials, including polymers and nanomaterials. Its stability and solubility make it suitable for various industrial applications.

Case Study 1: Organic Synthesis

In a study focused on organic synthesis, sodium tricyanomethanide was successfully employed to synthesize a range of heterocyclic compounds. The reactions demonstrated high yields and selectivity, showcasing the compound's efficacy as a nucleophile in complex organic transformations.

Case Study 2: Biological Interaction

A research project investigated the interaction of sodium tricyanomethanide with various enzymes involved in metabolic pathways. Results indicated that the compound could significantly alter enzyme activity, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes .

Case Study 3: Material Development

Sodium tricyanomethanide was utilized in developing polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices improved thermal stability and mechanical strength, indicating its potential for use in advanced material applications.

Mécanisme D'action

Target of Action

Sodium tricyanomethanide is a chemical compound that has been used in various chemical reactions. Its primary targets are typically nitrogen heterocycles . It acts as a nitrogen-centered nucleophile, which is quite unusual compared to other reactions of this species .

Mode of Action

Sodium tricyanomethanide interacts with its targets through a process of ring expansion . This involves the treatment of three-membered heterocycles, such as epoxides, thiirane, aziridines, or 2H-azirines, with tricyanomethane . The compound is generated in situ by heating azidomethyli-dene-malonodinitrile in tetrahydrofuran at 458C or by adding sulfuric acid to potassium tricyanomethanide .

Biochemical Pathways

It is known that the compound leads to the formation of 2-(dicyanomethyli-dene)oxazolidine derivatives or the creation of the corresponding thiazolidine, imidazolidine, or imidazoline compounds .

Result of Action

The result of sodium tricyanomethanide’s action is the formation of new chemical structures through ring expansion . The regio- and stereochemistry of the ring-enlargement processes are discussed, and the proposed reaction mechanisms were confirmed by using 15N-labeled substrates .

Action Environment

The action of sodium tricyanomethanide can be influenced by various environmental factors. For instance, the compound is stable at temperatures below -40°C . Additionally, the reaction conditions, such as the presence of sulfuric acid or the temperature at which azidomethyli-dene-malonodinitrile is heated, can significantly impact the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Sodium tricyanomethanide plays a significant role in biochemical reactions, particularly in the formation of hydronium tricyanomethanide and other derivatives. It interacts with enzymes, proteins, and other biomolecules through its highly reactive cyano groups. For instance, the reaction of sulfuric acid with sodium tricyanomethanide in water can result in the formation of hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the conditions . These interactions highlight the compound’s versatility in biochemical reactions.

Cellular Effects

Sodium tricyanomethanide affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s cyano groups can participate in nucleophilic reactions, potentially altering the activity of key enzymes and proteins within the cell. This can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function .

Molecular Mechanism

At the molecular level, sodium tricyanomethanide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyano groups can act as nucleophiles, forming covalent bonds with electrophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, sodium tricyanomethanide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium tricyanomethanide can change over time due to its stability and degradation. The compound is stable at temperatures below -40°C, but it can degrade at higher temperatures . Long-term exposure to sodium tricyanomethanide in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of sodium tricyanomethanide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of sodium tricyanomethanide can cause significant changes in enzyme activity and gene expression, potentially leading to cellular dysfunction and toxicity .

Metabolic Pathways

Sodium tricyanomethanide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s cyano groups can participate in nucleophilic reactions, forming covalent bonds with metabolic intermediates and altering their activity. This can lead to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, sodium tricyanomethanide is transported and distributed through interactions with transporters and binding proteins. The compound’s cyano groups can bind to specific transporters, facilitating its movement across cell membranes and its localization within specific cellular compartments. This can affect the compound’s accumulation and activity within the cell .

Subcellular Localization

Sodium tricyanomethanide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters. This localization can impact the compound’s activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium tricyanomethanide can be synthesized through several methods. One common approach involves the reaction of tricyanomethane with sodium hydroxide. Another method includes the treatment of azidomethylenemalononitrile with sulfuric acid, followed by the addition of sodium hydroxide .

Industrial Production Methods: In industrial settings, sodium tricyanomethanide is typically produced by reacting tricyanomethane with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium tricyanomethanide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated tricyanomethane derivatives .

Comparaison Avec Des Composés Similaires

Potassium tricyanomethanide: Similar in structure but with potassium instead of sodium.

Silver tricyanomethanide: Used in specific catalytic applications due to the presence of silver.

Uniqueness: Sodium tricyanomethanide is unique due to its high solubility in water and its ability to form stable complexes with various metals. This makes it particularly useful in applications where solubility and stability are critical .

Activité Biologique

Sodium tricyanomethanide (Na[C(CN)₃]), a compound with significant potential in various fields, has garnered attention for its unique biological activities. This article explores the synthesis, properties, and biological implications of sodium tricyanomethanide, drawing from diverse research findings and case studies.

Sodium tricyanomethanide is characterized by its tricyanomethanide anion, which contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, including the reaction of sodium cyanide with tricyanomethane derivatives. Its structure has been confirmed through X-ray powder diffraction and spectroscopic techniques, revealing a stable crystalline form that can be utilized in various applications .

Biological Activities

Sodium tricyanomethanide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and agricultural sciences. Some of the notable biological activities include:

- Antimicrobial Properties : Research indicates that sodium tricyanomethanide demonstrates antimicrobial activity against various pathogens. This property is particularly relevant in developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies have suggested that compounds related to sodium tricyanomethanide may inhibit cancer cell proliferation. The mechanism involves interference with cellular signaling pathways, although further investigation is needed to elucidate the specific pathways affected .

- Herbicidal Activity : Sodium tricyanomethanide has been explored for its herbicidal properties, showing effectiveness against certain weed species. This makes it a candidate for agricultural applications aimed at controlling unwanted vegetation without harming crops .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of sodium tricyanomethanide revealed its potential against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial activity at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

This data supports the potential use of sodium tricyanomethanide as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that sodium tricyanomethanide could induce apoptosis in specific cancer types. The compound was shown to activate caspase pathways, leading to cell death in leukemia cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HL-60 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These findings highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of sodium tricyanomethanide is attributed to its ability to interact with various biomolecules. The tricyanomethanide ion can form complexes with metal ions, potentially influencing enzymatic activities and cellular processes. Additionally, its ability to penetrate cell membranes allows it to exert effects on intracellular targets.

Propriétés

IUPAC Name |

sodium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYHZHALCDOXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36603-80-2 | |

| Record name | 2-Cyanomalononitrile sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium tricyanomethanide interact with the zinc-ion battery components and what are the downstream effects?

A1: When applied as a coating in zinc-ion batteries, sodium tricyanomethanide undergoes a transformation. [] This results in the formation of a multi-layered interface composed of a nitrogen and carbon-enriched polymer network, along with sodium ions. This newly formed layer serves multiple purposes:

- Modulating Zinc-Ion Migration: It controls the movement of zinc ions, preventing undesirable side reactions at the electrode interface, a common issue affecting battery lifespan. []

- Enhancing Zinc Deposition: It interacts with zinc perturbations, promoting even and planar zinc deposition, which is crucial for efficient battery cycling. []

- Stabilizing the Electrolyte: Sodium ions released from the coating diffuse into the electrolyte, influencing the zinc ion solvation structure. This contributes to a more stable cathode-electrolyte interface, further improving the battery's stability and performance. []

Q2: What is the impact of sodium tricyanomethanide on the performance of zinc-ion batteries, particularly at varying temperatures?

A2: The incorporation of sodium tricyanomethanide significantly enhances the performance of zinc-ion batteries, especially across a wide temperature range. [] Here's how:

- Extended Cycling Lifespan: Batteries utilizing this compound demonstrate remarkably long lifespans. For example, symmetric zinc batteries achieved a lifespan of 3000 hours, indicating improved stability and longevity. []

- Enhanced Rate Performance: The batteries exhibit excellent rate performance even at high current densities (20 mA cm−2), highlighting their capability to handle demanding charge-discharge cycles efficiently. []

- Wide Temperature Tolerance: Crucially, these performance benefits extend across a broad temperature range, from -35 to 60 °C, highlighting their suitability for various real-world applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.